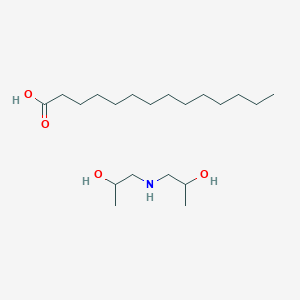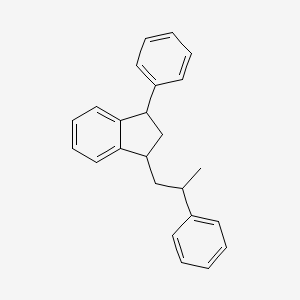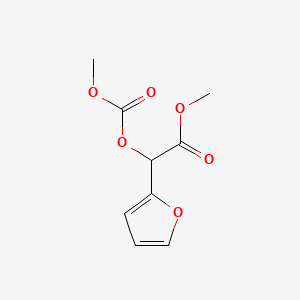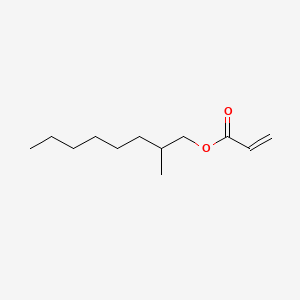
2-Methyloctyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from acrylic acid and 2-methyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes are designed to optimize the reaction conditions and improve the yield of the product. For example, the reaction of (meth)acryloyl chloride with 2-methyloctanol in the presence of triethylamine in a tubular reactor can achieve high conversion rates and minimize the formation of unwanted side products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyloctyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: It can participate in radical-mediated thiol-acrylate reactions and Michael addition reactions with thiols.
Common Reagents and Conditions:
Radical Initiators: For polymerization, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Thiol Compounds: For thiol-acrylate reactions, thiol compounds like mercaptoethanol are used under UV irradiation or thermal conditions.
Major Products:
Polymers: The polymerization of this compound results in polymers with applications in various industries.
Thiol-Adducts: The addition of thiols to this compound forms thiol-adducts, which are useful in creating cross-linked polymer networks.
Wissenschaftliche Forschungsanwendungen
2-Methyloctyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its use in biomedical materials, such as hydrogels for wound healing.
Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties
Wirkmechanismus
The mechanism of action of 2-methyloctyl acrylate primarily involves its ability to undergo polymerization and addition reactions. In polymerization, the acrylate group reacts with radical initiators to form long polymer chains. In thiol-acrylate reactions, the acrylate group reacts with thiols to form cross-linked networks. These reactions are facilitated by the presence of radical initiators or UV light, which generate reactive intermediates that drive the reactions forward .
Vergleich Mit ähnlichen Verbindungen
n-Octyl Acrylate: Similar in structure but lacks the methyl group on the octyl chain.
2-Methyl-1-butyl Acrylate: Similar in structure but has a shorter carbon chain.
Uniqueness: 2-Methyloctyl acrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the octyl chain influences its reactivity and the properties of the resulting polymers. This makes it particularly useful in applications where specific adhesive and mechanical properties are required .
Eigenschaften
CAS-Nummer |
93804-45-6 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-methyloctyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-11(3)10-14-12(13)5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
VISWPKGUIWDFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


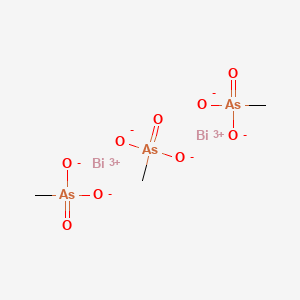

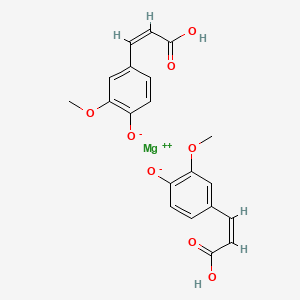
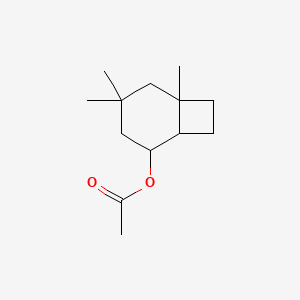


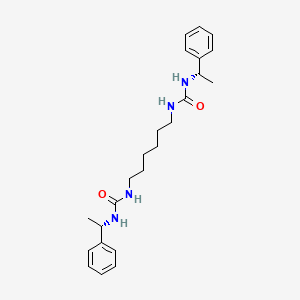
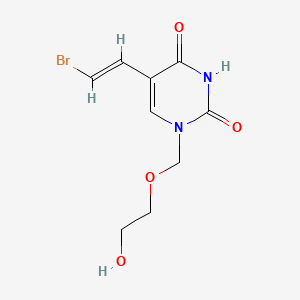
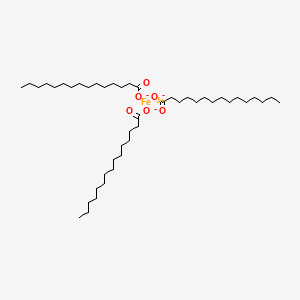
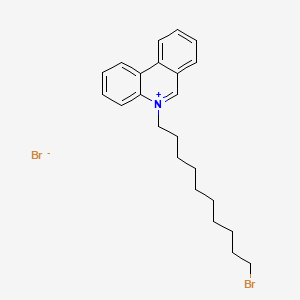
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
